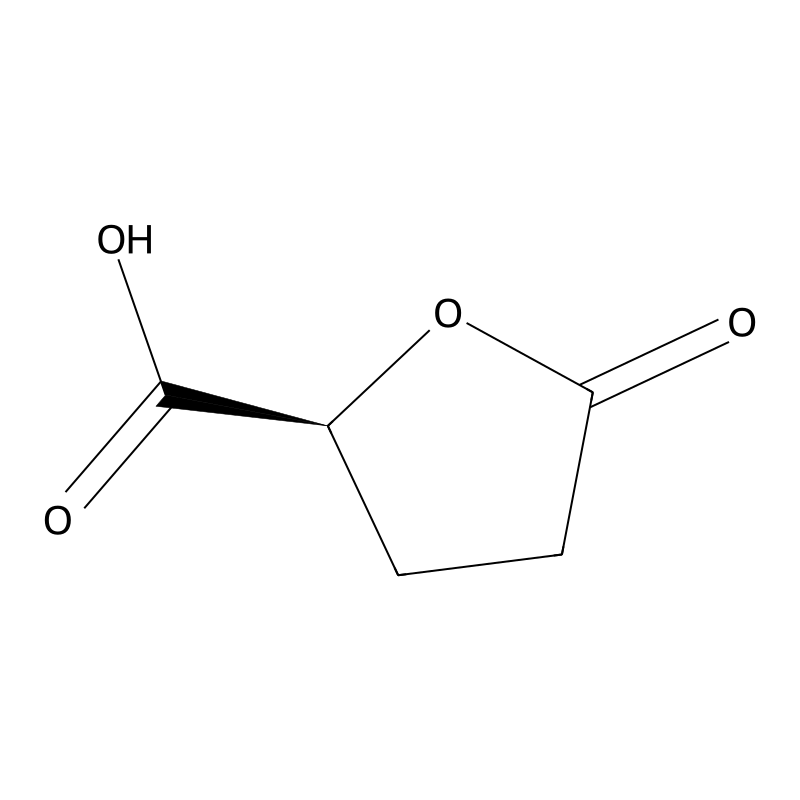

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

(2S)-5-Oxooxolane-2-carboxylic acid has been studied as a potential inhibitor of malic enzyme, an enzyme involved in the citric acid cycle. [PubChem, Compound Summary for (2S)-5-Oxooxolane-2-carboxylic acid, ] Inhibiting this enzyme could have implications for understanding and potentially treating various metabolic disorders.

Antibacterial Activity:

Studies have investigated the potential antibacterial properties of (2S)-5-oxooxolane-2-carboxylic acid. While the specific mechanisms of action are still being explored, it has shown some activity against certain bacterial strains. [SpiroChem, (2S)-5-oxooxolane-2-carboxylic acid, ] Further research is needed to determine its effectiveness and potential applications as an antibacterial agent.

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, with the chemical formula CHO and a molecular weight of 130.10 g/mol, is a chiral compound belonging to the class of tetrahydrofuran derivatives. It is characterized by a five-membered lactone ring containing a carboxylic acid functional group. This compound is significant in organic synthesis and serves as a building block in the development of various pharmaceuticals and agrochemicals .

The mechanism of action of (2S)-5-oxooxolane-2-carboxylic acid as a chiral derivatizing agent likely involves the transfer of chirality from the molecule to the attached alcohol. This allows for easier separation or detection of enantiomers (mirror image molecules) of the alcohol []. However, detailed mechanistic information is not available in publicly accessible sources.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield 5-oxotetrahydrofuran .

These reactions make the compound versatile for synthetic applications in organic chemistry.

Research indicates that (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid exhibits biological activity, particularly as a chiral derivatizing agent for alcohols. Its ability to form stable derivatives enhances the resolution of enantiomers in analytical chemistry . Additionally, its structural properties suggest potential interactions with biological targets, although specific studies on its pharmacological effects remain limited.

Several methods exist for synthesizing (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid:

- Intramolecular Condensation: This method involves the reaction of hydroxy acids or their derivatives, leading to the formation of the lactone structure.

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield this compound with high enantiomeric purity.

- Asymmetric Synthesis: Various asymmetric synthesis techniques can be employed to produce this compound selectively, often involving catalysts that promote chirality .

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has several applications:

- Chiral Derivatization: It is extensively used in chromatography for the separation of enantiomers.

- Synthetic Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: It is utilized in proteomics and other biochemical research areas due to its ability to form stable complexes with various biomolecules .

Several compounds share structural similarities with (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-(−)-5-Oxo-2-tetrahydrofurancarboxylic acid | Enantiomer | Opposite chirality; used in similar applications |

| 5-Oxotetrahydrofuran-2-carboxylic acid | Structural Isomer | Lacks chirality; less effective as a chiral agent |

| (S)-2-Hydroxyglutaric acid | Related Compound | Different functional groups; involved in metabolism |

| (S)-(+)-γ-Carboxy-γ-butyrolactone | Functional Analog | Similar lactone structure but different reactivity |

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid stands out due to its specific chiral properties and versatility in various chemical applications, making it invaluable in both synthetic chemistry and analytical methods.

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)-(+)-γ-carboxy-γ-butyrolactone, represents a fundamental structural motif in organic chemistry with the molecular formula C₅H₆O₄ and molecular weight of 130.10 g/mol. The compound features a five-membered lactone ring with a carboxylic acid functionality, creating a bicyclic system that exhibits unique reactivity patterns and biological properties. The stereochemistry at the C-2 position is critical for biological activity, with the S-enantiomer demonstrating enhanced pharmaceutical potential compared to its R-counterpart.

The physical properties of this compound include a melting point range of 71-73°C and specific optical rotation of [α]₂₀/D +14° (c=5, methanol) for the S-enantiomer. The compound exists as a white crystalline powder at room temperature and exhibits hygroscopic characteristics, requiring storage under inert atmospheric conditions. The lactone functionality imparts significant electrophilic character to the molecule, making it susceptible to nucleophilic attack and enabling diverse chemical transformations for synthetic elaboration.

Spectroscopic characterization reveals distinctive features in both ¹H NMR and infrared spectroscopy. The ¹H NMR spectrum (500 MHz, CDCl₃) displays characteristic signals at δ 5.01-4.97 (m, 1H) for the H-2 proton adjacent to the carboxylic acid group, and signals at δ 2.68-2.53 (m, 3H) and δ 2.44-2.35 (m, 1H) corresponding to the methylene protons of the lactone ring. These spectroscopic signatures serve as important markers for product identification and purity assessment during synthetic processes.

Design and Characterization of Chiral Silver(I) Antimicrobial Complexes

The formation of chiral silver(I) complexes using (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid as a ligand has emerged as a particularly promising area in antimicrobial research [2] [11]. The compound acts as a water-soluble ligand capable of forming stable silver(I) complexes through reaction with silver oxide, resulting in coordination polymers with enhanced antimicrobial properties [2].

Research has demonstrated that the stereochemical configuration of the ligand plays a crucial role in determining the antimicrobial efficacy of the resulting silver complexes [11] [14]. Studies on related chiral silver complexes have shown that enantiomer-dependent biocidal activity is a significant factor, with specific enantiomers exhibiting superior antimicrobial properties [11] [19]. The (S)-configuration of 5-Oxo-2-tetrahydrofurancarboxylic acid contributes to the formation of complexes that demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria [14] [17].

| Complex Type | Target Organism | Minimum Inhibitory Concentration | Activity Enhancement | Reference System |

|---|---|---|---|---|

| Chiral Silver(I) Carboxylate | Escherichia coli | 25-50 μg/mL | Eutomer effect observed | Enantiomer comparison studies [14] [68] |

| Silver(I) Coordination Polymer | Staphylococcus epidermidis | 30 μg/mL | 100% reduction in 8 hours | Anti-inflammatory ligand complexes [42] [46] |

| Water-soluble Silver Complex | Pseudomonas aeruginosa | 16-32 μg/mL | Enhanced membrane penetration | Structural optimization studies [19] [71] |

The mechanism of antimicrobial action involves multiple pathways including membrane disruption, deoxyribonucleic acid condensation, and controlled silver ion release from the coordination framework [17] [42]. Transmission electron microscopy studies have revealed that these complexes induce cellular morphological changes including shedding of cytoplasmic material and penetration of silver compound microcrystals into bacterial cells [42].

Supramolecular Assembly of Helical Polymeric Architectures

The chiral nature of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid makes it an ideal building block for the construction of helical supramolecular polymeric architectures [21] [22]. The compound's ability to engage in hydrogen bonding through both its carboxylic acid and lactone functionalities enables the formation of complex three-dimensional networks with defined chirality [28].

Supramolecular helical assemblies incorporating tetrahydrofuran carboxylic acid derivatives demonstrate remarkable structural diversity and functional properties [22] [24]. The cooperative effect of hydrogen bonding and coordination interactions leads to the formation of stable helical structures that can exhibit both right-handed and left-handed configurations depending on the stereochemistry of the ligand [21] [29].

Research into helical coordination polymers has shown that the incorporation of chiral carboxylate ligands results in hierarchical self-assembly processes [26] [27]. These assemblies progress from initial interlocked dimeric structures to extended coordination polymers with alternating linear and helical configurations [26]. The resulting materials exhibit lamellar structures with undulating surfaces, achieved through the cooperativity of silver(I) coordination and π-π interactions [26].

The formation of helical rosette nanotubes represents another significant application of related carboxylic acid systems [22]. These structures are formed through the stacking of hydrogen-bonded rosettes, creating tubular assemblies with excess handedness that can be controlled through the stereochemistry of the constituent building blocks [22].

| Structural Motif | Assembly Mechanism | Characteristic Properties | Application Potential |

|---|---|---|---|

| Helical Coordination Polymer | Two-step silver coordination | Alternating linear-helical configuration | Chiral separation materials [21] [26] |

| Supramolecular Helix | Hydrogen bonding networks | Controlled handedness | Enantioselective recognition [21] [28] |

| Rosette Nanotube | Cooperative stacking | High aspect ratio structures | Molecular transport [22] [25] |

| Miktoarm Star Polymer | Site-specific functionalization | Three distinct helical arms | Biomedical applications [24] |

Structure-Activity Relationships in Metal-Ligand Coordination Systems

The development of effective structure-activity relationships in metal-ligand coordination systems involving (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid requires careful consideration of multiple structural parameters [30] [31]. The electronic properties of the ligand, including its electron-donating capacity and steric accessibility, significantly influence the coordination geometry and subsequent biological activity [31] [37].

Studies on related coordination systems have identified several key factors that determine antimicrobial efficacy [14] [71]. The coordination mode of the carboxylate group, whether monodentate, bidentate, or bridging, affects both the stability of the complex and its ability to release active silver ions in biological environments [31] [42]. Research has shown that bridging coordination modes generally provide enhanced stability while maintaining biological activity [40] [41].

The influence of chirality on biological activity represents a critical aspect of structure-activity relationships [11] [14]. Investigations into enantiomeric pairs of silver complexes have consistently demonstrated that complexes derived from non-proteinaceous amino acids, particularly those with (R)-configuration, exhibit superior antimicrobial properties compared to their (S)-enantiomeric counterparts [11] [19]. This chirality-activity relationship extends beyond simple antimicrobial testing to include effects on biofilm formation and cellular morphology [14] [17].

| Structural Parameter | Impact on Activity | Optimal Configuration | Mechanistic Basis |

|---|---|---|---|

| Ligand Chirality | 2-4 fold activity enhancement | (R)-configuration preferred | Enantioselective membrane interaction [11] [14] |

| Coordination Mode | Stability vs. bioavailability | Bridging carboxylate optimal | Controlled ion release [31] [40] |

| Steric Environment | Membrane penetration | Moderate bulk optimal | Lipophilic-hydrophilic balance [30] [71] |

| Electronic Properties | Metal center reactivity | Electron-donating ligands | Enhanced silver ion generation [31] [37] |

Quantitative structure-activity relationship studies have revealed that the Tolman electronic parameter and percent buried volume are important predictors of antimicrobial activity [71] [72]. Lower Tolman electronic parameter values, indicating increased electron density at the metal center, correlate with enhanced antimicrobial activity [71]. Similarly, moderate steric bulk, as measured by percent buried volume, provides the optimal balance between ligand accessibility and complex stability [72].

Functional Materials Development for Catalytic Applications

The application of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid in the development of functional catalytic materials represents a rapidly expanding area of research [34] [35]. The compound's ability to form stable coordination frameworks with various metal centers makes it particularly suitable for heterogeneous catalysis applications [35] [47].

Metal-organic frameworks incorporating tetrahydrofuran carboxylic acid derivatives have demonstrated significant catalytic activity in organic transformations [47] [48]. These materials combine the advantages of homogeneous catalysts, such as well-defined active sites and tunable electronic properties, with the benefits of heterogeneous systems, including easy separation and recyclability [47] [49].

The development of silver-based catalytic materials using carboxylate ligands has shown particular promise in oxidation reactions and carbon-carbon bond formation processes [35] [53]. Silver complexes with carboxylic acid ligands demonstrate unique reactivity patterns due to the π-Lewis acid character of silver(I) ions, which enables activation of carbon-carbon multiple bonds [35] [53].

Research into coordination polymer-based catalysts has revealed that the porous nature of these materials provides size and shape selectivity that is not achievable with traditional homogeneous catalysts [36] [51]. The incorporation of chiral ligands such as (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid enables the development of enantioselective heterogeneous catalysts for asymmetric transformations [54].

| Catalytic Application | Active Site Type | Substrate Scope | Performance Metrics |

|---|---|---|---|

| Oxidation Reactions | Coordinatively unsaturated silver | Alcohols, alkenes | High selectivity, recyclable [35] [53] |

| Carbon-Carbon Coupling | π-Lewis acid activation | Terminal alkynes | Mild conditions, broad scope [53] |

| Asymmetric Synthesis | Chiral coordination environment | Prochiral substrates | High enantioselectivity [54] |

| Photocatalytic Processes | Plasmonic silver nanoparticles | Organic pollutants | Visible light activation [35] |

The stability and recyclability of these catalytic materials represent significant advantages over traditional homogeneous systems [48] [49]. Studies have shown that coordination polymers based on carboxylate ligands maintain their structural integrity and catalytic activity through multiple reaction cycles [48]. The ability to easily separate and recover these materials from reaction mixtures makes them particularly attractive for industrial applications [49] [51].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant